

removing urea from protein samples using dialysis vs. chromatography

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Compound of Interest

Compound Name: Urea

Cat. No.: B033335

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Technical Support Center: Urea Removal from Protein Samples

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the removal of **urea** from protein samples using dialysis and chromatography.

Quick Comparison: Dialysis vs. Chromatography

Choosing the right method for **urea** removal depends on your specific experimental needs, including sample volume, desired processing time, and the sensitivity of your protein.

Feature	Dialysis	Size-Exclusion Chromatography (SEC) / Desalting
Principle	Passive diffusion across a semi-permeable membrane based on a concentration gradient.	Separation of molecules based on size as they pass through a porous resin.
Processing Time	Slow; typically requires several hours to overnight with multiple buffer changes.	Fast; can be completed in minutes.
Sample Volume	Versatile; can accommodate a wide range of volumes, from microliters to liters.	Typically for smaller sample volumes (less than 10 mL), though scalable.
Protein Recovery	Generally high, but protein loss can occur due to non-specific binding to the membrane.	High recovery is achievable.
Urea Removal Efficiency	High, especially with multiple, large-volume buffer exchanges.	Very efficient at removing small molecules like urea.
Protein Concentration	Sample is typically diluted.	Sample is diluted, but to a lesser extent than with dialysis.
Gentleness	Very gentle on proteins as it avoids harsh mechanical forces.	Generally gentle, but shear stress can be a concern for sensitive proteins.
Cost	Cost-effective, requiring basic laboratory equipment.	Can be more expensive due to the cost of columns and chromatography systems.

Troubleshooting Guides

Dialysis

Problem: My protein precipitated during or after dialysis.

This is a common issue when rapidly removing a denaturant like **urea**, which can cause proteins to misfold and aggregate.

Solutions:

- **Step-wise Dialysis:** Instead of transferring the sample directly into a **urea**-free buffer, gradually decrease the **urea** concentration in the dialysis buffer over several steps (e.g., from 8M to 4M, then 2M, 1M, and finally 0M). This allows for a slower removal of **urea**, giving the protein more time to refold correctly.
- **Use of Additives:** Include additives in the dialysis buffer that can help stabilize the protein and prevent aggregation. Common additives include:
 - **Glycerol (5-20%):** A common cryoprotectant that can also stabilize proteins in solution.
 - **Arginine (0.5-1M):** Known to suppress protein aggregation and assist in refolding.
 - **Non-ionic detergents (e.g., Triton X-100, Tween-20):** Can help to keep hydrophobic proteins soluble.
- **Low Protein Concentration:** Perform dialysis with a lower protein concentration to reduce the likelihood of intermolecular interactions that lead to aggregation.
- **Temperature Control:** Conduct the dialysis at 4°C to slow down the aggregation process.

Problem: I'm experiencing significant protein loss.

Solutions:

- **Pre-treat the Dialysis Membrane:** To prevent non-specific binding of your protein to the membrane, you can pre-treat it by incubating with a blocking protein like Bovine Serum Albumin (BSA).
- **Choose the Correct MWCO:** Ensure the Molecular Weight Cut-Off (MWCO) of your dialysis membrane is at least two to three times smaller than the molecular weight of your protein to prevent its loss through the pores.

- **Minimize Sample Handling:** Reduce the number of transfer steps to minimize loss due to protein sticking to surfaces.

Chromatography (Size-Exclusion/Desalting)

Problem: My protein precipitated in the column or after elution.

Solutions:

- **On-column Refolding:** If using an affinity column for purification prior to **urea** removal, you can perform on-column refolding by gradually decreasing the **urea** concentration in the wash buffers before elution.
- **Optimize Buffer Conditions:** Ensure the buffer you are exchanging into is optimal for your protein's stability (pH, ionic strength).
- **Rapid Elution:** The fast nature of desalting columns means the buffer exchange is very rapid, which can shock the protein. Consider if a slower method like step-wise dialysis is more appropriate for your specific protein.

Problem: The **urea** was not completely removed.

Solutions:

- **Correct Column Size:** Use a desalting column with a bed volume that is at least 4-10 times the sample volume for efficient removal of small molecules.
- **Sequential Columns:** For very high salt or **urea** concentrations, you may need to run the sample through two desalting columns in sequence.
- **Avoid Overloading:** Do not exceed the recommended sample volume for the column, as this will lead to inefficient separation.

Frequently Asked Questions (FAQs)

Q1: Which method is faster for removing **urea**?

Size-exclusion chromatography (desalting) is significantly faster, often taking only a few minutes per sample. Dialysis is a much slower process, typically requiring several hours to overnight.

Q2: I have a very large sample volume. Which method should I use?

Dialysis is generally more suitable for large sample volumes as it is easily scalable. While large-scale chromatography columns are available, they can be more complex and costly to run.

Q3: My protein is very sensitive and prone to denaturation. What is the gentlest method?

Dialysis is considered a very gentle method as it relies on passive diffusion and does not subject the protein to mechanical or shear stress.

Q4: Can I use these methods for buffer exchange as well?

Yes, both dialysis and size-exclusion chromatography are excellent methods for buffer exchange.

Q5: What is a Molecular Weight Cut-Off (MWCO) and how do I choose the right one for dialysis?

The MWCO is the molecular weight at which a membrane will retain at least 90% of a solute. To ensure your protein of interest is retained, you should choose a membrane with an MWCO that is significantly smaller than the molecular weight of your protein, typically 2-3 times smaller.

Experimental Protocols

Protocol 1: Urea Removal by Step-Wise Dialysis

This protocol is designed for gradual **urea** removal to promote proper protein refolding.

Materials:

- Protein sample in **urea**-containing buffer
- Dialysis tubing or cassette with an appropriate MWCO

- Dialysis clamps
- Large beaker (e.g., 2-4 L)
- Magnetic stirrer and stir bar
- A series of dialysis buffers with decreasing **urea** concentrations (e.g., 4M, 2M, 1M, and 0M **urea** in your desired final buffer)

Procedure:

- Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
- Prepare the Sample: Secure one end of the tubing with a clamp. Pipette your protein sample into the tubing, leaving some space at the top. Secure the other end with a second clamp.
- First Dialysis Step (e.g., 4M **Urea**): Place the dialysis bag in a beaker containing the first dialysis buffer (with the highest **urea** concentration, e.g., 4M). The buffer volume should be at least 200-500 times the sample volume. Place a stir bar in the beaker and stir gently at 4°C for 2-4 hours.
- Subsequent Dialysis Steps: Carefully move the dialysis bag to the next buffer with a lower **urea** concentration (e.g., 2M **urea**). Repeat the incubation with stirring at 4°C for 2-4 hours.
- Final Dialysis Steps: Repeat the process for the 1M **urea** buffer and then finally for the **urea**-free buffer. For the final step, it is recommended to perform at least two changes of the **urea**-free buffer, with the last one running overnight at 4°C to ensure complete **urea** removal.
- Sample Recovery: Remove the dialysis bag from the final buffer, carefully open one end, and pipette out your desalted protein sample.

Protocol 2: Urea Removal by Size-Exclusion/Desalting Chromatography

This protocol is for rapid **urea** removal and buffer exchange.

Materials:

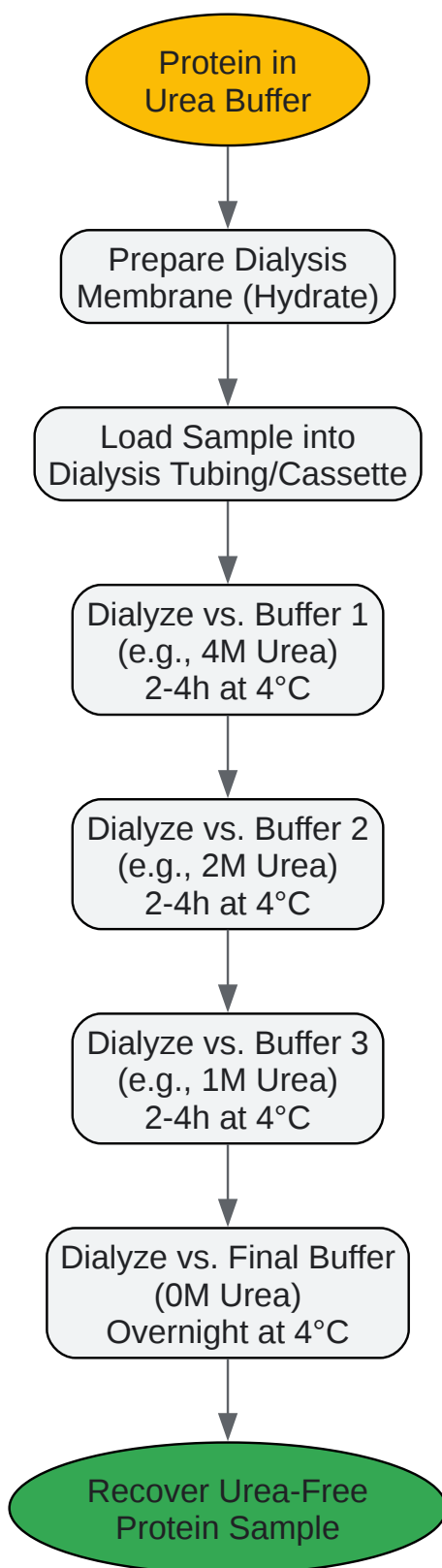
- Protein sample in **urea**-containing buffer
- Pre-packed desalting column (e.g., PD-10)
- Your desired final buffer (**urea**-free)
- Collection tubes
- Centrifuge (for spin columns) or column stand

Procedure:

- **Column Equilibration:** Remove the storage solution from the desalting column and equilibrate it with your desired final buffer. This is typically done by passing several column volumes of the buffer through the column by gravity flow or centrifugation, depending on the column type.
- **Sample Application:** Load your protein sample onto the column. Be careful not to exceed the recommended sample volume for the column you are using.
- **Elution:**
 - For gravity-flow columns: Allow the sample to fully enter the column bed. Then, add your final buffer to the top of the column and begin collecting the eluate. The protein will elute in the void volume, while the **urea** and other small molecules will be retained in the column resin.
 - For spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's instructions to elute the desalted protein.
- **Fraction Collection:** Collect the fractions containing your desalted protein. The protein will typically elute shortly after the void volume of the column.

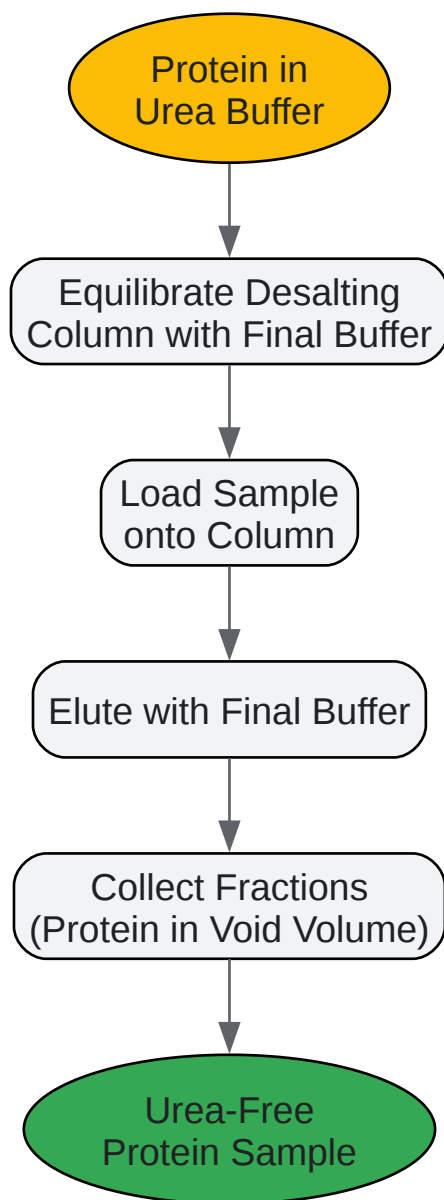
Visualizations

Experimental Workflows



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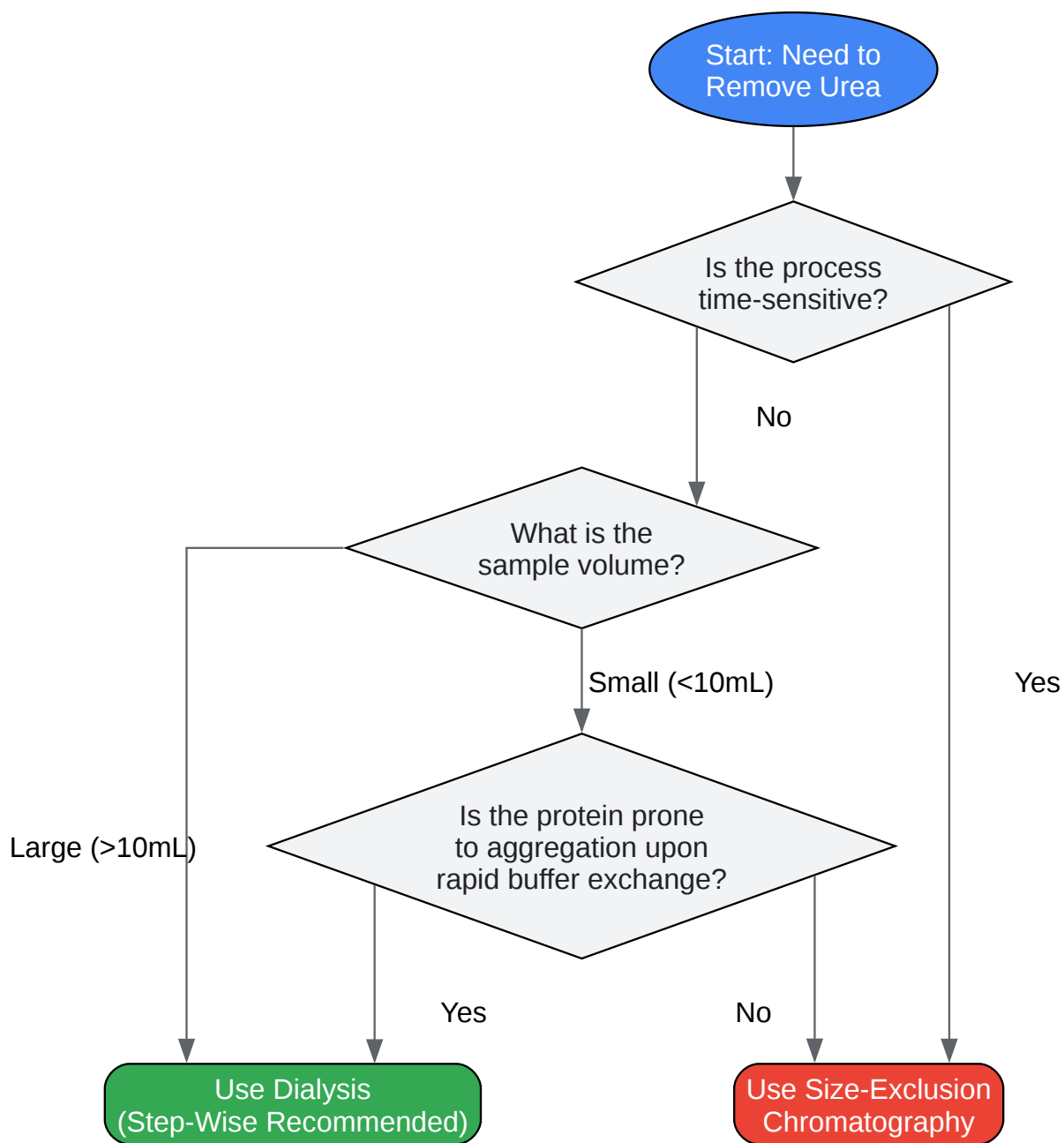
Caption: Workflow for **Urea** Removal using Step-Wise Dialysis.



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Caption: Workflow for **Urea** Removal using Size-Exclusion Chromatography.

Decision-Making Flowchart



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Caption: Choosing Between Dialysis and Chromatography for **Urea** Removal.

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